(2R)-2-amino-5-carbamimidamidopentanamide diHCl
Description
(2R)-2-Amino-5-carbamimidamidopentanamide dihydrochloride is a chiral organic compound with a pentanamide backbone. Its structure features:
- An amino group (-NH₂) at the 2R stereocenter.
- A carbamimidamide group (-NH-C(=NH)-NH₂) at the fifth carbon, which confers guanidine-like properties.
- Two hydrochloride (HCl) counterions, enhancing its solubility in polar solvents.
This compound is likely utilized in biochemical research, particularly in studies involving enzyme inhibition, peptide mimetics, or guanidine-based interactions.
Properties
IUPAC Name |
(2R)-2-amino-5-(hydrazinylmethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-5(6(8)12)2-1-3-10-4-11-9/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUSUFBTGKCPPC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N)N)CN=CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Starting from D-Arginine
Step 1: Protection of the α-Amino Group
D-Arginine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic aqueous solution (pH 9–10) to yield N-Boc-D-arginine1.
Reaction Conditions :
-
Boc₂O (1.2 equiv), NaOH (2.0 equiv), H₂O/THF (1:1), 0–5°C, 2 h.
-
Yield: 85–90%1.
Step 2: Amidation of the Carboxylic Acid
The Boc-protected D-arginine is activated using thionyl chloride (SOCl₂) in anhydrous methanol, followed by reaction with ammonium hydroxide to form the primary amide2.
Reaction Conditions :
-
SOCl₂ (3.0 equiv), MeOH, reflux, 4 h.
-
NH₄OH (excess), 0°C, 1 h.
-
Yield: 75–80%2.
Step 3: Deprotection and Salt Formation
Boc removal is achieved via HCl/dioxane (4 M), followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt3.
Reaction Conditions :
-
HCl/dioxane (4 M), RT, 2 h.
-
Recrystallization: EtOH/HCl (1:1), −20°C, 12 h.
-
Yield: 90–95%3.
Route 2: Starting from D-Ornithine
Step 1: Guanidination of the δ-Amino Group
D-Ornithine is treated with 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions to introduce the guanidino group4.
Reaction Conditions :
-
1H-Pyrazole-1-carboxamidine HCl (1.5 equiv), DIPEA (3.0 equiv), DMF, RT, 12 h.
-
Yield: 70–75%4.
Step 2: Amidation of the Carboxylic Acid
The guanidinated intermediate is converted to the amide via mixed carbonic anhydride activation using ethyl chloroformate5.
Reaction Conditions :
-
Ethyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv), THF, −15°C, 1 h.
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NH₃ (g), −15°C to RT, 3 h.
-
Yield: 80–85%5.
Step 3: Salt Formation
The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt2.
Reaction Conditions :
-
HCl (g), EtOH, 0°C, 2 h.
-
Yield: 95%2.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (D-Arginine) | Route 2 (D-Ornithine) |
|---|---|---|
| Starting Material Cost | High (D-arginine scarce) | Moderate (D-ornithine available) |
| Step Count | 3 | 3 |
| Overall Yield | 60–65% | 50–55% |
| Purity (HPLC) | ≥99% | ≥98% |
| Key Challenge | Boc deprotection side reactions | Guanidination efficiency |
Critical Process Optimization Strategies
Guanidination Efficiency
The use of 1H-pyrazole-1-carboxamidine HCl in Route 2 requires strict pH control (pH 10–11) to prevent over-guanidination4. Substituting with S-methylisothiourea sulfate increases yields to 85% but necessitates longer reaction times (24 h)6.
Amidation Techniques
Activation via thionyl chloride (Route 1) risks racemization at the α-carbon. Alternative methods using N,N’-carbonyldiimidazole (CDI) in DMF at 0°C preserve stereochemistry with 90% yield5.
Salt Crystallization
Ethanol/HCl recrystallization (Route 1) produces larger crystals with lower solvent retention compared to isopropanol3.
Industrial-Scale Considerations
-
Route 1 is preferred for high-purity demands but limited by D-arginine availability.
-
Route 2 offers scalability using D-ornithine, though guanidination requires rigorous impurity profiling.
-
Continuous flow systems for thionyl chloride-mediated amidation reduce reaction times by 50%2.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The amino and carbamimidamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular responses.
Alter Gene Expression: Impact gene expression and protein synthesis, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Diaminopentanamide Derivatives
(a) (2S)-2,5-Diaminopentanamide Dihydrochloride
Key Differences :
- Functional Groups: Lacks the carbamimidamide group; instead, it has a second amino group at position 3.
- Molecular Weight : 204.1 g/mol .
Safety Notes:
Benzimidazole-Based Dihydrochlorides
(a) 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride
Key Differences :
- Core Structure : Contains a benzimidazole ring system instead of a linear pentanamide.
- Applications : Likely used in kinase inhibition or antimicrobial research due to the benzimidazole moiety .
Ethambutol Dihydrochloride
Key Differences :
- Structure: Ethambutol is a diamino alcohol with two chiral centers, distinct from the carbamimidamide group in the target compound .
- Applications : Clinically used as an antitubercular agent .
Ranitidine Derivatives
Key Differences :
- Structure: Ranitidine-related compounds (e.g., Ranitidine amino alcohol hemifumarate) feature furan and sulfanyl groups, unlike the linear aliphatic chain of the target compound .
- Applications: Historically used for gastric acid suppression (now discontinued due to safety concerns) .
Biological Activity
(2R)-2-amino-5-carbamimidamidopentanamide diHCl, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activities, particularly in relation to its role in inhibiting specific pathways in the immune system and its potential as a pharmacological agent. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an amino group, a carbamimidamide functional group, and a pentanamide backbone, which are critical for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of the complement system , particularly targeting the classical pathway. The complement system plays a vital role in immune responses, and dysregulation can lead to various disorders. By inhibiting C1s (complement 1 esterase), this compound may help treat conditions exacerbated by complement-mediated inflammation .
Inhibition of Complement Pathways
- Complement System Modulation :
- Potential Therapeutic Applications :
Pharmacological Evaluation
A series of studies have evaluated the pharmacological effects of this compound:
- Study 1 : A pharmacological evaluation demonstrated significant inhibition of complement activity, with IC50 values indicating effective dosage ranges for therapeutic applications. This study emphasized the compound's potential in managing autoimmune conditions where complement activation is detrimental .
- Study 2 : Further research focused on the compound's dual-action capabilities, suggesting that it may also influence other pathways beyond complement inhibition, contributing to its overall therapeutic profile .
Comparative Analysis of Biological Activity
| Parameter | This compound | Other Compounds |
|---|---|---|
| Complement Inhibition | Yes (C1s inhibitor) | Varies (some inhibit C3 or C5) |
| Therapeutic Applications | Autoimmune disorders, inflammation | Antineoplastic, anti-inflammatory |
| Mechanism of Action | Inhibits classical pathway | Diverse mechanisms |
| IC50 Values | Specific values not disclosed | Ranges from nanomolar to micromolar |
Q & A
Q. How can researchers ensure methodological rigor in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
